2-Bromo-4-methylpyrimidine chemical properties and structure
2-Bromo-4-methylpyrimidine chemical properties and structure
An In-depth Technical Guide to 2-Bromo-4-methylpyrimidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-methylpyrimidine is a substituted pyrimidine that serves as a key intermediate in the synthesis of complex organic molecules. Its structural features, particularly the reactive bromo-substituent on the electron-deficient pyrimidine ring, make it a valuable building block in medicinal chemistry and drug discovery. The bromine atom at the C2 position is amenable to a variety of palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, providing a versatile handle for the introduction of molecular diversity. This guide provides a comprehensive overview of its chemical and physical properties, structural information, predicted spectroscopic data, and detailed experimental protocols for its synthesis and subsequent reactions.
Chemical Identity and Properties
This section summarizes the key identifiers and physicochemical properties of 2-Bromo-4-methylpyrimidine. The quantitative data is presented in tabular format for clarity and ease of comparison.
Identifiers and Structure
The fundamental structural and registration information for 2-Bromo-4-methylpyrimidine is crucial for its unambiguous identification.
| Identifier | Value |
| IUPAC Name | 2-bromo-4-methylpyrimidine[1] |
| CAS Number | 130645-48-6[1][2][3] |
| Molecular Formula | C₅H₅BrN₂[1][2] |
| Molecular Weight | 173.01 g/mol [1][2][3] |
| Canonical SMILES | CC1=NC(=NC=C1)Br[1] |
| InChI | InChI=1S/C5H5BrN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3[1] |
| InChIKey | UZIJEBOLOXOVFY-UHFFFAOYSA-N[1] |
Physicochemical Properties
Physical and chemical properties are essential for handling, storage, and reaction setup. Note that experimental data for this specific compound is limited; some values are computed.
| Property | Value |
| Appearance | Solid (predicted) |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Topological Polar Surface Area | 25.8 Ų (Computed)[1] |
| Exact Mass | 171.96361 Da (Computed)[1] |
Spectroscopic Data (Predicted)
Due to the limited availability of public experimental spectra for 2-Bromo-4-methylpyrimidine, this section provides predicted data based on established spectroscopic principles and analysis of its chemical structure. This data should be confirmed by experimental analysis.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals: two for the aromatic protons on the pyrimidine ring and one for the methyl group protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.4 - 8.6 | Doublet (d) | ~5.0 |
| H-5 | ~7.0 - 7.2 | Doublet (d) | ~5.0 |
| -CH₃ | ~2.5 - 2.7 | Singlet (s) | N/A |
Predicted ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is predicted to display four signals corresponding to the four unique carbon environments in the molecule. The carbon attached to the bromine atom (C-2) is expected to be significantly downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160 - 162 |
| C-4 | ~168 - 170 |
| C-6 | ~155 - 157 |
| C-5 | ~118 - 120 |
| -CH₃ | ~23 - 25 |
Predicted Mass Spectrometry (Electron Ionization)
The mass spectrum will be characterized by the molecular ion peak and key fragment ions. A critical feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.
| Ion | m/z (relative abundance) | Description |
| [M]⁺ | 172/174 (1:1) | Molecular Ion |
| [M-Br]⁺ | 93 | Loss of Bromine radical |
| [M-HCN]⁺ | 145/147 (1:1) | Loss of neutral Hydrogen Cyanide |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-Bromo-4-methylpyrimidine and a representative cross-coupling reaction, illustrating its utility as a synthetic intermediate.
Synthesis of 2-Bromo-4-methylpyrimidine via Sandmeyer-Type Reaction
This protocol describes a plausible and widely used method for the synthesis of 2-halopyrimidines from their corresponding 2-aminopyrimidine precursors.
Objective: To synthesize 2-Bromo-4-methylpyrimidine from 2-Amino-4-methylpyrimidine.
Materials & Equipment:
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2-Amino-4-methylpyrimidine
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48% Hydrobromic acid (HBr)
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Sodium nitrite (NaNO₂)
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Ice
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Diethyl ether or Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
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Rotary evaporator
Procedure:
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Preparation: In a suitable three-neck round-bottom flask, dissolve 2-amino-4-methylpyrimidine (1.0 eq) in 48% hydrobromic acid. Cool the mixture to between -5 °C and 0 °C using an ice-salt bath with vigorous stirring.
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Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained below 0 °C.
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Reaction: After the addition is complete, stir the mixture for an additional 30-60 minutes at 0 °C. The formation of the diazonium salt intermediate occurs during this step.
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Bromination: Slowly warm the reaction mixture to room temperature, then heat to 50-60 °C until nitrogen evolution ceases. This step drives the displacement of the diazonium group with bromide.
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Work-up: Cool the mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~8.
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Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or distillation under reduced pressure.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol illustrates the use of 2-Bromo-4-methylpyrimidine as a substrate in a palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond, a cornerstone transformation in drug development.
Objective: To synthesize 2-Aryl-4-methylpyrimidine using 2-Bromo-4-methylpyrimidine and an arylboronic acid.
Materials & Equipment:
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2-Bromo-4-methylpyrimidine
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Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
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Degassed solvent (e.g., Toluene/Water 4:1 or Dioxane)
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Schlenk flask or similar reaction vessel for inert atmosphere
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Inert gas (Argon or Nitrogen)
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Standard work-up and purification equipment
Procedure:
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Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-methylpyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
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Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask.
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Solvent Addition: Add the degassed solvent mixture.
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Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 2-Aryl-4-methylpyrimidine product.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes and relationships involving 2-Bromo-4-methylpyrimidine.
